molecular formula C14H13ClFNO3 B5321581 6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B5321581
M. Wt: 297.71 g/mol
InChI Key: KOGUQGZBIKWVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CF3 belongs to the class of drugs known as cyclohexene carboxylic acids and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer progression. This compound has also been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, reduce angiogenesis, and inhibit metastasis. In diabetes research, this compound has been shown to regulate glucose metabolism, reduce insulin resistance, and improve pancreatic beta cell function. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and alleviate inflammation.

Advantages and Limitations for Lab Experiments

6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. This compound has also been shown to have good bioavailability and can be administered orally or intravenously. However, this compound has some limitations, including its instability in certain solvents and its potential for off-target effects.

Future Directions

There are several future directions for 6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid research, including its potential use in combination with other drugs for enhanced therapeutic effects. This compound could also be further optimized for improved potency and selectivity. Additionally, this compound could be studied for its potential use in other diseases, such as neurodegenerative disorders and cardiovascular diseases.

Synthesis Methods

6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid can be synthesized through a multistep process that involves the reaction of 4-chloro-2-fluoroaniline with a series of reagents. The final step involves the reaction of the intermediate product with cyclohexene-1-carboxylic acid to form this compound. The synthesis method has been optimized to produce high yields of this compound with minimal impurities.

Scientific Research Applications

6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in treating diabetes by regulating glucose metabolism and reducing insulin resistance. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and alleviate inflammation.

properties

IUPAC Name

6-[(4-chloro-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGUQGZBIKWVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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